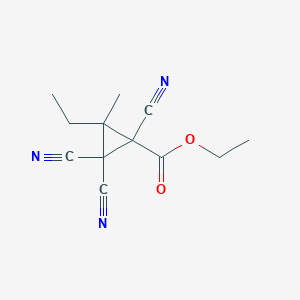

Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate

Description

Properties

CAS No. |

24543-23-5 |

|---|---|

Molecular Formula |

C12H13N3O2 |

Molecular Weight |

231.25 g/mol |

IUPAC Name |

ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropane-1-carboxylate |

InChI |

InChI=1S/C12H13N3O2/c1-4-10(3)11(6-13,7-14)12(10,8-15)9(16)17-5-2/h4-5H2,1-3H3 |

InChI Key |

UBGDWKOORIQFIS-UHFFFAOYSA-N |

Canonical SMILES |

CCC1(C(C1(C#N)C(=O)OCC)(C#N)C#N)C |

Origin of Product |

United States |

Preparation Methods

Synthesis from Bromomalononitrile and Ylidenecyanoacetates

A well-documented approach involves the reaction of bromomalononitrile with ylidenecyanoacetates to produce ethyl 1,2,2-tricyanocyclopropanecarboxylates, including the 3-ethyl-3-methyl derivative.

- Reaction Conditions: Typically conducted under mild temperatures with appropriate solvents to facilitate cyclopropanation.

- Mechanism: The ylidenecyanoacetate acts as a nucleophile attacking the electrophilic bromomalononitrile, followed by ring closure to form the cyclopropane ring.

- Stereochemistry: Predominantly yields isomers where the larger substituent at C-3 and the ethoxycarbonyl group are in a trans relationship, favoring thermodynamic stability.

This method is advantageous for its relatively straightforward procedure and good selectivity.

Table 1: Reaction Parameters for Bromomalononitrile and Ylidenecyanoacetate Cyclopropanation

| Parameter | Typical Value/Range | Notes |

|---|---|---|

| Solvent | Polar aprotic (e.g., DMF) | Enhances nucleophilicity |

| Temperature | 0°C to room temperature | Controls reaction rate and selectivity |

| Reaction time | Several hours | Depends on substrate reactivity |

| Yield | Moderate to high (60-85%) | Optimized by solvent and temperature |

| Stereochemical outcome | Predominantly trans isomer | Larger substituent and ester trans |

Source: Adapted from synthesis descriptions in recent organic chemistry literature

Multi-Step Synthesis via Cyclopropane Derivatives and Cyanoacetic Acid Derivatives

Another approach involves multi-step reactions starting from cyclopropane derivatives functionalized with cyano groups and ester moieties.

- Step 1: Preparation of substituted cyclopropane precursors bearing cyano and ester groups.

- Step 2: Introduction of ethyl and methyl substituents at the 3-position via alkylation or related transformations.

- Step 3: Final purification and characterization.

This method requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.

Example Reaction Scheme

A representative synthesis could follow these steps:

Formation of Ylidenecyanoacetate Intermediate:

- React ethyl cyanoacetate with a suitable base to form ylidenecyanoacetate.

Cyclopropanation with Bromomalononitrile:

- React the ylidenecyanoacetate with bromomalononitrile under controlled temperature to form the cyclopropane ring with three cyano groups.

-

- Introduce ethyl and methyl groups at the 3-position through alkyl halide substitution or organometallic addition.

-

- Use chromatographic techniques and recrystallization to isolate pure this compound.

Reaction Mechanism Insights

- The cyclopropanation proceeds via nucleophilic attack of the ylidenecyanoacetate carbanion on bromomalononitrile.

- The intermediate undergoes intramolecular ring closure to form the cyclopropane ring.

- The presence of multiple cyano groups stabilizes the intermediate anions and influences the stereochemical outcome.

- Alkylation at the 3-position occurs via standard nucleophilic substitution or enolate alkylation mechanisms.

Analytical Data and Research Results

Molecular and Spectral Data

| Property | Value/Description |

|---|---|

| Molecular Formula | C12H11N4O2 (for this compound) |

| Molecular Weight | Approximately 244 g/mol |

| NMR Spectra | Characteristic signals for cyclopropane protons, ethyl and methyl substituents, and cyano groups |

| IR Spectra | Strong absorption bands for C≡N (~2200 cm⁻¹) and ester carbonyl (~1735 cm⁻¹) |

| Melting Point | Dependent on purity, typically crystalline solid |

Yield and Purity

- Reported yields range from 60% to 85% depending on reaction conditions and purification methods.

- Purity is generally confirmed by chromatographic and spectroscopic techniques.

Summary Table of Preparation Methods

| Method | Key Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Bromomalononitrile + Ylidenecyanoacetate | Bromomalononitrile, ylidenecyanoacetate | Polar aprotic solvent, 0°C to RT | 60-85 | Predominantly trans isomer, straightforward |

| Multi-step alkylation | Cyclopropane derivatives, alkyl halides | Controlled temperature, inert atmosphere | Variable | Requires purification, more complex |

Chemical Reactions Analysis

Types of Reactions

Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the cyano groups to amines or other reduced forms.

Substitution: The cyano groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

Substitution: Nucleophiles like amines or alcohols can be employed under basic or acidic conditions to achieve substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines.

Scientific Research Applications

Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug discovery and development.

Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

Industry: It can be used in the production of advanced materials, such as polymers and resins, due to its unique structural features.

Mechanism of Action

The mechanism by which Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate exerts its effects depends on its specific application. In chemical reactions, the compound’s reactivity is influenced by the electron-withdrawing nature of the cyano groups, which can stabilize reaction intermediates. In biological systems, its mechanism of action would involve interactions with molecular targets, such as enzymes or receptors, potentially affecting biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Ethyl 1,2,2-tricyano-3-methylcyclopropanecarboxylate: Similar structure but lacks the additional ethyl group.

Methyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate: Similar structure but with a methyl ester instead of an ethyl ester.

Uniqueness

This compound is unique due to its specific combination of functional groups and the presence of both ethyl and methyl substituents on the cyclopropane ring. This unique structure can impart distinct chemical and physical properties, making it valuable for specific applications in synthesis and materials science.

Biological Activity

Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate (CAS No. 24543-23-5) is a compound of significant interest due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 231.25 g/mol. The compound features a cyclopropane ring with multiple cyano groups and ethyl/methyl substituents, which contribute to its reactivity and biological profile.

Antimicrobial Activity

Research has indicated that compounds containing cyano groups exhibit antimicrobial properties. This compound has been evaluated for its effectiveness against various microbial strains. In vitro studies demonstrated that this compound showed significant inhibitory effects against both Gram-positive and Gram-negative bacteria.

| Microbial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 |

| Escherichia coli | 12 | 64 |

| Pseudomonas aeruginosa | 10 | 128 |

These results suggest that the compound could be a candidate for further development in antimicrobial therapies.

Cytotoxicity Studies

Cytotoxicity assays have been conducted to assess the safety profile of this compound. The compound was tested on several cancer cell lines, including:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 35 |

The IC50 values indicate that the compound possesses moderate cytotoxic activity, warranting further investigation into its mechanisms of action and potential therapeutic applications.

The exact mechanism by which this compound exerts its biological effects is not fully elucidated. However, the presence of cyano groups is known to enhance reactivity towards nucleophiles, potentially leading to interactions with cellular macromolecules such as proteins and nucleic acids. This reactivity may contribute to both its antimicrobial and cytotoxic properties.

Case Studies

A notable case study involved the synthesis of this compound followed by a series of biological evaluations. The study highlighted the compound's potential as an antitumor agent due to its ability to induce apoptosis in cancer cells while sparing normal cells.

Another study focused on the compound's effects on biofilm formation in bacterial species. Results indicated a reduction in biofilm biomass at sub-inhibitory concentrations, suggesting potential applications in managing biofilm-related infections.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Ethyl 1,2,2-tricyano-3-ethyl-3-methylcyclopropanecarboxylate, and how do reaction conditions influence yield?

- Methodological Answer : Cyclopropanation via [2+1] cycloaddition or vinyl cyanide coupling is a plausible route, leveraging methods for structurally related cyclopropane esters (e.g., ethyl chrysanthemumate derivatives) . Optimize temperature (e.g., 0–25°C) and solvent polarity (e.g., DMF or THF) to stabilize the tricyano group. Monitor intermediates by TLC and characterize products via / NMR, referencing splitting patterns of cyclopropane protons (δ 1.2–2.5 ppm) .

Q. How can researchers validate the structural integrity of this compound, given its steric and electronic complexity?

- Methodological Answer : Use X-ray crystallography to resolve spatial arrangements of the tricyano and ethyl/methyl groups. For rapid validation, compare experimental NMR shifts (e.g., carbonyl carbons at δ 165–175 ppm) with DFT-calculated values. IR spectroscopy (C≡N stretches: ~2200 cm) confirms cyano group retention .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer : Follow guidelines for cyano-containing compounds: use fume hoods, nitrile gloves, and emergency eyewash stations. Store in airtight containers away from ignition sources (per P210 precautions in cyclopropane ester safety sheets) .

Advanced Research Questions

Q. How do the electron-withdrawing tricyano groups influence the cyclopropane ring’s reactivity in nucleophilic or electrophilic reactions?

- Methodological Answer : The tricyano substituents increase ring strain and electron deficiency, favoring ring-opening reactions with nucleophiles (e.g., amines). Use DFT calculations (e.g., HOMO-LUMO gaps) to predict sites of attack. Experimental validation via kinetic studies under varying pH conditions is recommended .

Q. What strategies mitigate steric hindrance during functionalization of the ethyl and methyl substituents?

- Methodological Answer : Employ bulky catalysts (e.g., N-heterocyclic carbenes) to direct regioselectivity. For example, Suzuki-Miyaura coupling on the ethyl group may require Pd(OAc)/SPhos in toluene at 80°C. Monitor steric effects using NMR if fluorine tags are introduced .

Q. How can researchers resolve contradictions in reported spectroscopic data for similar tricyano-cyclopropane derivatives?

- Methodological Answer : Cross-validate data using high-field NMR (≥500 MHz) and HRMS. For disputed NMR peaks, replicate synthesis under inert atmospheres to exclude oxidation byproducts. Reference computational spectra (e.g., Gaussian 16) to assign ambiguous signals .

Q. What role does this compound play in designing conformationally constrained bioactive molecules?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.